molecular formula C17H14N4O3S B3159269 3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde CAS No. 861211-07-6

3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde

Cat. No.: B3159269
CAS No.: 861211-07-6
M. Wt: 354.4 g/mol
InChI Key: SQADOUISLSWUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule integrates multiple pharmacologically active motifs, including a nitrobenzaldehyde core, a 2-pyridinyl-substituted thiazole, and a flexible ethylamino linker. The presence of the thiazole ring , a five-membered heterocycle containing nitrogen and sulfur, is of significant interest as this scaffold is a prominent feature in a wide range of natural products and FDA-approved pharmaceuticals . Thiazole derivatives are extensively documented for their diverse biological activities, which include antimicrobial, antitumor, antioxidant, and anti-inflammatory properties . The specific incorporation of the 2-pyridinyl group on the thiazole ring further enhances the molecule's potential as a ligand in metal complexes or as a building block for creating larger heterocyclic systems. The 3-nitro-4-aminobenzaldehyde component serves as a versatile synthetic intermediate. The aldehyde group is highly reactive, allowing for further derivatization through condensation reactions (e.g., to form Schiff bases), while the electron-withdrawing nitro group ortho to the amino group can influence the molecule's electronic properties and reactivity in nucleophilic substitutions . Researchers can leverage this compound as a key precursor in the synthesis of novel chemical entities, particularly in the development of thiazole-based heterocyclic scaffolds for screening in drug discovery programs . Its structure makes it a valuable candidate for projects aimed at generating new molecules with potent antitumor, antimicrobial, or antioxidant activities. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-nitro-4-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethylamino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-10-12-4-5-14(16(9-12)21(23)24)19-8-6-13-11-25-17(20-13)15-3-1-2-7-18-15/h1-5,7,9-11,19H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQADOUISLSWUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160917
Record name 3-Nitro-4-[[2-[2-(2-pyridinyl)-4-thiazolyl]ethyl]amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861211-07-6
Record name 3-Nitro-4-[[2-[2-(2-pyridinyl)-4-thiazolyl]ethyl]amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-[[2-[2-(2-pyridinyl)-4-thiazolyl]ethyl]amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde, with the CAS number 861211-07-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H14N4O3S
  • Molar Mass : 354.38 g/mol
  • Structural Features : The compound features a nitro group, a thiazole ring, and a pyridine moiety, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on nitro-substituted triazenes have shown that they preferentially target malignant cells while sparing normal cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The reduction of the nitro group can lead to the formation of toxic intermediates that bind to DNA and cause cell death in various microorganisms. This mechanism is particularly noted in nitroimidazole derivatives used against anaerobic bacteria and protozoa . Given the structural similarities, this compound may exhibit similar antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of nitro compounds has been documented extensively. Nitro fatty acids, for example, have shown cytoprotective effects and can modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling . The presence of the nitro group in this compound suggests it may also possess anti-inflammatory properties.

Anticonvulsant Activity

Recent studies on thiazole derivatives indicate that certain compounds exhibit anticonvulsant activity. The structure of this compound may allow it to interact with neurotransmitter systems involved in seizure activity .

Synthesis and Evaluation

A study focused on synthesizing thiazole-based compounds reported that modifications at specific positions significantly affected biological activity. The introduction of electron-withdrawing groups such as nitro groups enhanced anticancer activity against various cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds shows that the presence of both a nitro group and a thiazole ring is crucial for enhancing biological activity. This relationship emphasizes the importance of molecular structure in determining the efficacy of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitroaromatic aldehydes with heterocyclic substituents. Key structural analogs and their distinguishing features are outlined below:

Compound Key Features Functional Differences
3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde Nitro group, thiazole-pyridine-ethylamino substituent, aldehyde functionality. High polarity, potential for metal coordination (pyridine/thiazole), and H-bonding .
N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) Chloropyridine, trifluoromethyl, benzamide core. Lacks aldehyde and nitro groups; designed as a chitin synthesis inhibitor (pesticide) .
N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide (Prosulfuron) Triazine, sulfonamide, trifluoropropyl. Sulfonamide group enhances herbicidal activity; distinct from aldehyde-based reactivity .
4-Nitrobenzaldehyde Simple nitroaromatic aldehyde. Lacks heterocyclic substituents; limited H-bonding and coordination potential .

Physicochemical Properties

Polarity and Solubility :

  • The thiazole-pyridine moiety increases hydrophilicity compared to simpler nitroaromatic aldehydes (e.g., 4-nitrobenzaldehyde), enhancing solubility in polar aprotic solvents .
  • The trifluoromethyl group in Fluazuron imparts lipophilicity, favoring membrane penetration in pesticidal applications .

Hydrogen Bonding: The aminoethyl linker and nitro group enable H-bond donation/acceptance, contrasting with nonpolar analogs like Fluazuron. Graph set analysis (as per Etter’s formalism) would predict sustained R₂²(8) motifs in crystals .

Biological Activity: Unlike Fluazuron or Prosulfuron (explicitly pesticidal), the target compound’s bioactivity remains underexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via condensation reactions involving substituted benzaldehydes and amines. A general method involves refluxing intermediates (e.g., 2-pyridinyl thiazole derivatives) with nitrobenzaldehyde precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Purification typically involves solvent evaporation under reduced pressure, followed by recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 80–100°C) to minimize side reactions such as over-oxidation of the aldehyde group .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the presence of the pyridinyl-thiazole moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) and the ethylamino linker (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 410–420) and fragmentation patterns of the nitro and carbaldehyde groups .
  • HPLC : Used to assess purity (>95%) by quantifying residual solvents or unreacted intermediates .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • The compound exhibits limited aqueous solubility due to its aromatic and nitro groups. Dimethyl sulfoxide (DMSO) or ethanol (50–100% v/v) is recommended for stock solutions, followed by dilution in buffered media (pH 7.4). Solubility studies should precede bioassays to avoid precipitation artifacts .

Advanced Research Questions

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal growth. Hydrogen-bonding motifs (e.g., N–H⋯O between the nitro and carbaldehyde groups) stabilize the crystal lattice, as analyzed via graph-set notation (e.g., S (6) patterns) . SHELX software is recommended for structure refinement, particularly for resolving disorder in the ethylamino linker .

Q. How do electronic effects of the nitro and pyridinyl-thiazole groups influence reactivity in cross-coupling reactions?

  • The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the carbaldehyde position. The pyridinyl-thiazole moiety participates in π-stacking interactions, which can hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Alternative conditions, such as microwave-assisted heating or ligand-free palladium catalysts, improve reaction efficiency .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Discrepancies in IC50 values (e.g., kinase inhibition assays) often arise from variations in assay conditions (e.g., ATP concentration, pH). Standardized protocols (e.g., ATP-competitive binding assays at 1 mM ATP) and orthogonal validation (e.g., SPR or ITC) are critical . Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers caused by solvent effects or compound degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in enzymes like tyrosine kinases. The carbaldehyde group forms Schiff-base interactions with lysine residues, while the nitro group stabilizes binding via van der Waals contacts. MD simulations (50–100 ns) assess binding stability under physiological conditions .

Methodological Considerations

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitors degradation products (e.g., reduction of the nitro group to amine) in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours).
  • UV-Vis Spectroscopy : Tracks absorbance shifts (λmax 320–350 nm) indicative of structural changes .

Q. How to optimize reaction conditions for derivatives without compromising the nitro group?

  • Selective protection of the nitro group (e.g., Boc- or Fmoc-based strategies) enables functionalization of the carbaldehyde. Reductive amination or nucleophilic additions (e.g., Grignard reagents) require inert atmospheres (N2/Ar) to prevent nitro group reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.